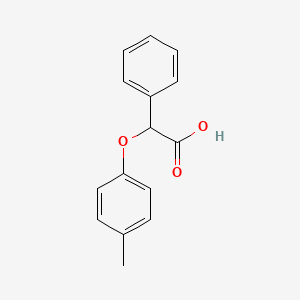

(4-Methylphenoxy)(phenyl)acetic acid

Description

(4-Methylphenoxy)acetic acid (CAS RN: 940-64-7) is a substituted phenoxyacetic acid derivative with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol. It is a white to pale yellow crystalline solid with a melting point of 140–142°C . The compound is structurally characterized by a phenoxy group substituted with a methyl group at the para position, linked to an acetic acid moiety.

Properties

Molecular Formula |

C15H14O3 |

|---|---|

Molecular Weight |

242.27 g/mol |

IUPAC Name |

2-(4-methylphenoxy)-2-phenylacetic acid |

InChI |

InChI=1S/C15H14O3/c1-11-7-9-13(10-8-11)18-14(15(16)17)12-5-3-2-4-6-12/h2-10,14H,1H3,(H,16,17) |

InChI Key |

FZOJWMLWBZBDCV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OC(C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Phenyl-2-(p-tolyl)acetic Acid

Molecular Formula : C₁₅H₁₄O₂

Key Features :

- Contains two aryl groups (phenyl and p-tolyl) attached to the α-carbon of acetic acid.

4-Chloro-2-methylphenoxy Acetic Acid

Molecular Formula : C₉H₉ClO₃

Key Features :

- Studied for its physicochemical properties and biological interactions using computational methods .

Phenyl Acetic Acid Derivatives

Example: 2-(4-Benzoylphenyl)acetic Acid

Molecular Formula : C₁₅H₁₂O₃

Key Features :

- Contains a benzoyl group, enabling conjugation with biomolecules.

- Identified as a metabolite in biochemical pathways involving L-phenylalanine .

Phenyl Esters of Acetic Acid

Example : p-Nitrophenyl Acetate

Key Features :

- Used in studying acylation mechanisms of enzymes like chymotrypsin.

- Exhibits a second-order acylation rate constant of 1425 M⁻¹s⁻¹ at pH 7.47, higher than most phenoxyacetic acids due to the electron-withdrawing nitro group .

| Property | (4-Methylphenoxy)acetic Acid | p-Nitrophenyl Acetate |

|---|---|---|

| Reactivity | Moderate | High (due to nitro group) |

| Enzymatic Studies | Limited | Extensive |

| Key References |

Research Findings and Mechanistic Insights

Enzyme Inhibition and Drug Metabolism

- (4-Methylphenoxy)acetic acid disrupts metabolic pathways by competitively inhibiting enzymes involved in drug metabolism .

- In contrast, phenyl acetic acid (PAA) enhances plant shoot formation when combined with BAP (6-benzylaminopurine), demonstrating its role in regulating plant growth .

Data Discrepancies and Limitations

- Melting Point Conflict: reports a melting point of 140–142°C for (4-Methylphenoxy)acetic acid, while cites 54–56°C.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.